N-(5-Acetyl-2-methoxyphenyl)acetamide
Overview
Description
N-(5-Acetyl-2-methoxyphenyl)acetamide: is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is also known by other names such as 5-Acetyl-2-methoxyacetanilide . This compound is characterized by the presence of an acetyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetamide group.
Scientific Research Applications
N-(5-Acetyl-2-methoxyphenyl)acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Acetyl-2-methoxyphenyl)acetamide typically involves the acetylation of 2-methoxyaniline (o-anisidine) with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-(5-Acetyl-2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Formation of 5-acetyl-2-hydroxyacetanilide.
Reduction: Formation of 5-acetyl-2-methoxyphenylethanol.
Substitution: Formation of 5-acetyl-2-halogenated acetanilide or 5-acetyl-2-nitroacetanilide.
Mechanism of Action
The mechanism of action of N-(5-Acetyl-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of certain enzymes or receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but it is thought to modulate the activity of cyclooxygenase (COX) enzymes and other inflammatory mediators .
Comparison with Similar Compounds
- N-(2-Methoxyphenyl)acetamide
- N-(4-Methoxyphenyl)acetamide
- N-(2-Hydroxyphenyl)acetamide
- N-(4-Hydroxyphenyl)acetamide
Comparison: N-(5-Acetyl-2-methoxyphenyl)acetamide is unique due to the presence of both an acetyl and a methoxy group on the phenyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the methoxy group enhances its solubility in organic solvents, while the acetyl group contributes to its potential biological activities .
Properties
IUPAC Name |
N-(5-acetyl-2-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(13)9-4-5-11(15-3)10(6-9)12-8(2)14/h4-6H,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWSGLTYMVPIRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356535 | |
Record name | N-(5-Acetyl-2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74896-31-4 | |
Record name | N-(5-Acetyl-2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Acetylamino-4'-methoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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